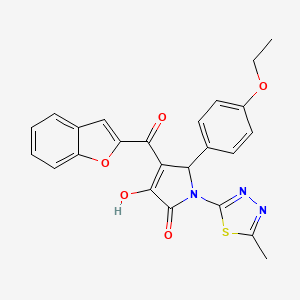

4-(1-benzofuran-2-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-Benzofuran-2-carbonyl)-5-(4-Ethoxyphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-on ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie, Medizin und Industrie. Diese Verbindung weist eine einzigartige Struktur auf, die eine Benzofuran-Einheit, eine Ethoxyphenylgruppe, eine Hydroxygruppe und einen Thiadiazolring beinhaltet, was sie zu einem interessanten Gegenstand für wissenschaftliche Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(1-Benzofuran-2-carbonyl)-5-(4-Ethoxyphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-on beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung der Benzofuran-Einheit: Dies kann durch die Cyclisierung eines geeigneten Vorläufers, wie z. B. 2-Hydroxybenzaldehyd, mit einem geeigneten Reagenz erreicht werden.

Einführung der Ethoxyphenylgruppe: Dieser Schritt beinhaltet die Kupplung der Benzofuran-Einheit mit einem 4-Ethoxyphenyl-Derivat unter Verwendung einer palladiumkatalysierten Kreuzkupplungsreaktion.

Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion eines geeigneten Vorläufers, wie z. B. Thiosemicarbazid, mit einer Carbonylverbindung unter sauren Bedingungen synthetisiert werden.

Endgültige Cyclisierung: Der letzte Schritt beinhaltet die Cyclisierung der Zwischenprodukte zur Bildung der gewünschten Pyrrol-2-on-Struktur.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der Reaktionsbedingungen beinhalten, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflussreaktoren, Hochdurchsatz-Screening von Katalysatoren und automatisierter Syntheseplattformen umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-(1-Benzofuran-2-carbonyl)-5-(4-Ethoxyphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-on kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einer Carbonylverbindung oxidiert werden.

Reduktion: Die Carbonylgruppen können zu Alkoholen reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (z. B. Br2, Cl2) und Nucleophile (z. B. NaOH, NH3) können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation der Hydroxygruppe ein Keton ergeben, während die Reduktion der Carbonylgruppen Alkohole ergeben kann.

Wissenschaftliche Forschungsanwendungen

4-(1-Benzofuran-2-carbonyl)-5-(4-Ethoxyphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-on hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Als Sonde zur Untersuchung biologischer Prozesse und Interaktionen.

Medizin: Potenzielle therapeutische Anwendungen, wie z. B. entzündungshemmende, antimikrobielle oder Antikrebsmittel.

Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.

Wirkmechanismus

Der Wirkmechanismus von 4-(1-Benzofuran-2-carbonyl)-5-(4-Ethoxyphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu Veränderungen in zellulären Prozessen führt. Der genaue Mechanismus kann je nach spezifischer Anwendung und Zielstruktur variieren.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-benzofuran-2-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl groups can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can yield alcohols.

Wissenschaftliche Forschungsanwendungen

4-(1-benzofuran-2-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agents.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(4-ethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(1-Benzofuran-2-carbonyl)-5-Phenyl-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-on: Ähnliche Struktur, aber es fehlt die Ethoxygruppe.

4-(1-Benzofuran-2-carbonyl)-5-(4-Methoxyphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-on: Ähnliche Struktur, aber es hat eine Methoxygruppe anstelle einer Ethoxygruppe.

Einzigartigkeit

Das Vorhandensein der Ethoxygruppe in 4-(1-Benzofuran-2-carbonyl)-5-(4-Ethoxyphenyl)-3-hydroxy-1-(5-Methyl-1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-on kann seine chemische Reaktivität und biologische Aktivität beeinflussen, was es im Vergleich zu ähnlichen Verbindungen einzigartig macht. Diese Einzigartigkeit kann in verschiedenen Anwendungen genutzt werden, wie z. B. bei der Entwicklung effektiverer Medikamente oder der Entwicklung neuer Materialien mit spezifischen Eigenschaften.

Eigenschaften

Molekularformel |

C24H19N3O5S |

|---|---|

Molekulargewicht |

461.5 g/mol |

IUPAC-Name |

3-(1-benzofuran-2-carbonyl)-2-(4-ethoxyphenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C24H19N3O5S/c1-3-31-16-10-8-14(9-11-16)20-19(21(28)18-12-15-6-4-5-7-17(15)32-18)22(29)23(30)27(20)24-26-25-13(2)33-24/h4-12,20,29H,3H2,1-2H3 |

InChI-Schlüssel |

NHCKDMBHIJGZGL-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C(=O)C4=CC5=CC=CC=C5O4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Butoxyphenyl)-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12136021.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12136022.png)

![(1E)-1-{[4-(propan-2-yl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B12136033.png)

![4-oxo-N-{3-[(2-phenylethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4H-chromene-2-carboxamide](/img/structure/B12136034.png)

![4-[({[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12136035.png)

![N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B12136042.png)

![2-hydroxy-5-({[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B12136067.png)

![14-methyl-9-phenylspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,4'-cyclo hexane]](/img/structure/B12136076.png)

![2-[(2-methoxyethyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136083.png)

![2-bromo-9-(4-chlorophenyl)-4-methoxyspiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B12136084.png)

![2-[(4-Bromophenyl)imino]-5-ethyl-1,3-thiazolidin-4-one](/img/structure/B12136088.png)